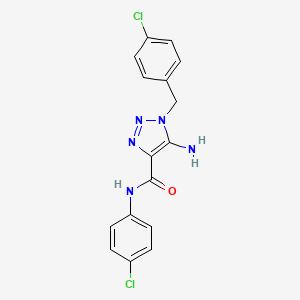

N-(噻吩-2-基(噻吩-3-基)甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

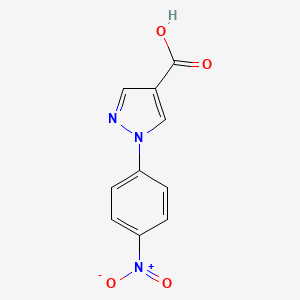

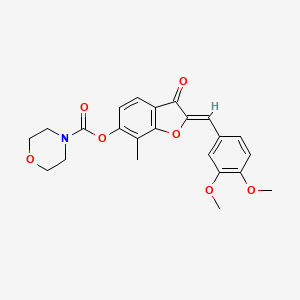

“N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide” is a derivative of thiopropamine, a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene . It has similar stimulant effects to amphetamine but with around one third the potency . The N-methyl and thiophen-3-yl analogues are also known and are somewhat more potent, though still generally weaker than the corresponding amphetamines .

Synthesis Analysis

Based on the modification of natural products and the active substructure splicing method, a series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .Molecular Structure Analysis

The structures of the target compounds were identified through 1 H NMR, 13 C NMR and HRMS spectra .Chemical Reactions Analysis

The in vivo bioassay results of all the compounds against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse indicated that compounds 4a (EC 50 = 4.69 mg/L) and 4f (EC 50 = 1.96 mg/L) exhibited excellent fungicidal activities which were higher than both diflumetorim (EC 50 = 21.44 mg/L) and flumorph (EC 50 = 7.55 mg/L) .科学研究应用

Fungicidal Activity

N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide: derivatives have been synthesized and shown to possess significant fungicidal activities. These compounds, particularly when modified with a chloro group at the sixth position, have demonstrated higher efficacy than some commercial fungicides . They are considered promising candidates for controlling diseases like cucumber downy mildew caused by Pseudoperonospora cubensis.

Antibacterial Properties

Research indicates that certain thiophene derivatives exhibit antibacterial properties. While specific studies on N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide may be limited, its structural analogs have been used to synthesize compounds with potential antibacterial activity . This suggests possible applications in developing new antibacterial agents.

Anti-inflammatory Applications

Thiophene derivatives are known to have anti-inflammatory properties. The incorporation of thiophene rings in N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide could be explored for the development of anti-inflammatory drugs, contributing to treatments for conditions like arthritis and other inflammatory diseases .

Anticancer Research

The structural complexity of thiophene-containing compounds like N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide offers a platform for anticancer drug development. Their ability to interact with various biological targets can be harnessed to design novel anticancer agents .

Material Science

Thiophene and its derivatives are significant in material science, particularly in the field of organic electronics. The unique electronic properties of N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide could be utilized in the design of organic semiconductors, sensors, and other electronic devices .

Kinase Inhibition

Thiophene derivatives have been reported to inhibit kinases, which are enzymes critical in signaling pathways related to cancer and other diseases. The study of N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide in this context could lead to the discovery of new kinase inhibitors .

Antipsychotic and Anti-anxiety Medication

Compounds containing thiophene have been used in the synthesis of drugs with antipsychotic and anti-anxiety effects. Research into N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide could expand the range of available treatments for psychiatric disorders .

Estrogen Receptor Modulation

Some thiophene derivatives act as modulators of estrogen receptors, which are important targets in hormone-related diseases. Investigating the potential of N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide in this area could contribute to therapies for conditions like breast cancer .

作用机制

Target of Action

It is known that thiophene-based compounds have a wide range of biological effects and can interact with various targets . For instance, some thiophene derivatives are known to inhibit cholinesterase enzymes, which play a crucial role in the breakdown of the neurotransmitter acetylcholine, involved in various physiological processes such as muscle contraction and memory formation.

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes in their function . For instance, if the target is a cholinesterase enzyme, the compound could inhibit the enzyme’s activity, leading to an increase in acetylcholine levels.

Biochemical Pathways

Result of Action

未来方向

属性

IUPAC Name |

N-[thiophen-2-yl(thiophen-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS2/c1-8(13)12-11(9-4-6-14-7-9)10-3-2-5-15-10/h2-7,11H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFBGQNJQUHENA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CSC=C1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-4-[[3-(triazol-2-yl)azetidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2866017.png)

![3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866022.png)

![2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2866029.png)